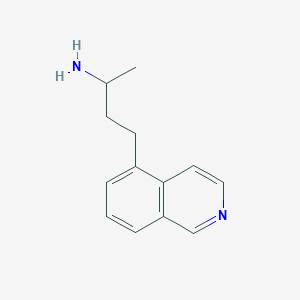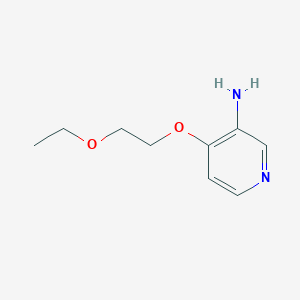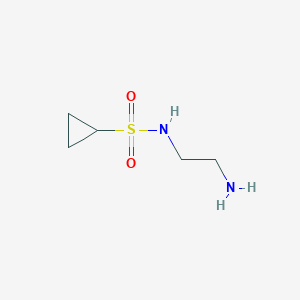![molecular formula C24H31N3O3S B13562340 N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide CAS No. 1007763-39-4](/img/structure/B13562340.png)
N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is a complex organic compound featuring an adamantane moiety, a quinazolinone core, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the adamantane group and the thioether linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide could be explored for its therapeutic potential. Its structural features may confer activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of advanced materials, such as polymers or coatings. Its unique properties can be leveraged to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and quinazolinone-based molecules. Examples include:
- N-(Adamantan-1-yl)-2-chloroacetamide
- N-(Adamantan-1-yl)amides
- Quinazolinone derivatives with various substituents
Uniqueness
N-(Adamantan-1-yl)-2-((3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)propanamide is unique due to its combination of an adamantane moiety, a quinazolinone core, and a thioether linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1007763-39-4 |
|---|---|
Molecular Formula |
C24H31N3O3S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[3-(3-hydroxypropyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C24H31N3O3S/c1-15(21(29)26-24-12-16-9-17(13-24)11-18(10-16)14-24)31-23-25-20-6-3-2-5-19(20)22(30)27(23)7-4-8-28/h2-3,5-6,15-18,28H,4,7-14H2,1H3,(H,26,29) |
InChI Key |
WGMFNFOEGNCSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)SC4=NC5=CC=CC=C5C(=O)N4CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


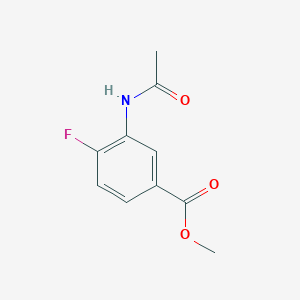
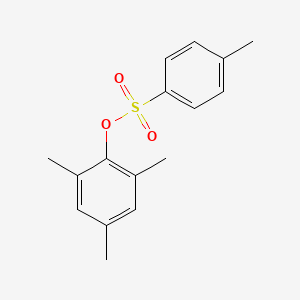
![Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13562274.png)

![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)

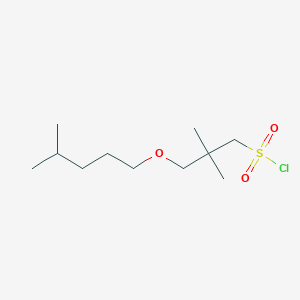

![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)


